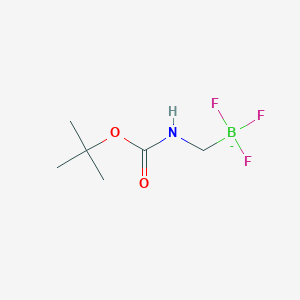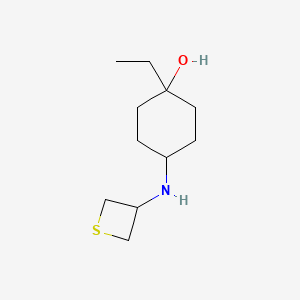
1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an ethyl group, a thietan-3-ylamino group, and a hydroxyl group
Preparation Methods
The synthesis of 1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.
Attachment of the Thietan-3-ylamino Group: This step involves the reaction of the cyclohexane derivative with thietan-3-ylamine under specific conditions to form the desired amino group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thietan-3-ylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol Derivatives: Compounds like 1-ethylcyclohexanol share similar structural features but differ in their functional groups.
Thietan-3-ylamino Compounds: These compounds have the thietan-3-ylamino group but may differ in the rest of the molecular structure.
Ethyl-Substituted Cyclohexanes: These compounds have an ethyl group attached to the cyclohexane ring but lack the amino and hydroxyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-ethyl-4-(thietan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NOS/c1-2-11(13)5-3-9(4-6-11)12-10-7-14-8-10/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
VSHIMNHTLMSRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)NC2CSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13340367.png)
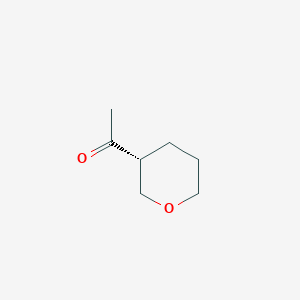
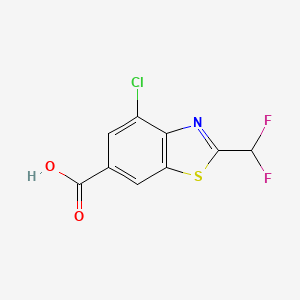
![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
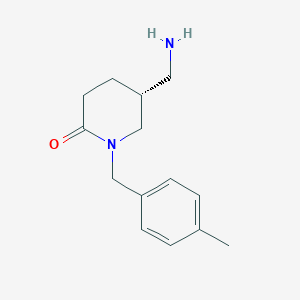
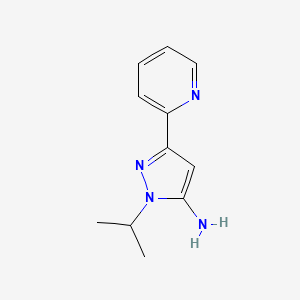
![N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide](/img/structure/B13340422.png)
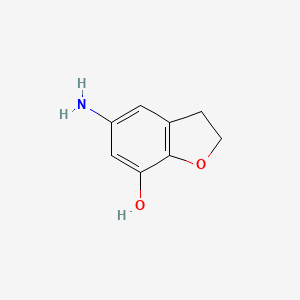
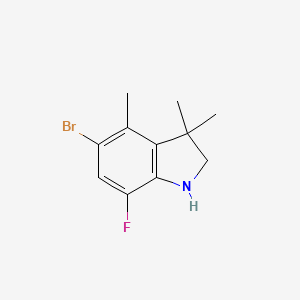
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
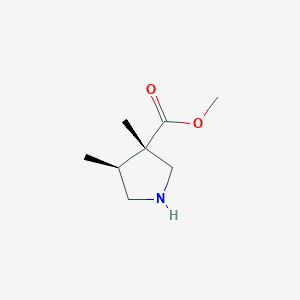
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)
